Hexyl 2-furoate

Description

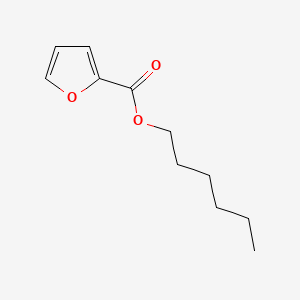

Structure

3D Structure

Properties

IUPAC Name |

hexyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-2-3-4-5-8-14-11(12)10-7-6-9-13-10/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLFVAGUWNPADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192502 | |

| Record name | Hexyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale straw coloured liquid, fruity-earthy, yet sweet pear-like odour | |

| Record name | Hexyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/715/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 1.00 mm Hg | |

| Record name | Hexyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Hexyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/715/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.015-1.020 | |

| Record name | Hexyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/715/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39251-86-0 | |

| Record name | Hexyl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39251-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039251860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl 2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/664Q8652YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Catalytic Innovations for Hexyl 2 Furoate

Conventional Esterification Methods and their Optimization

The traditional route to synthesizing hexyl 2-furoate and other alkyl furoates is the Fischer esterification reaction. conicet.gov.ar This method involves the condensation of 2-furoic acid with an alcohol, in this case, hexanol, typically in the presence of a strong acid catalyst like sulfuric acid. mdpi.comcore.ac.uk However, these homogeneous catalysts present challenges as they are often toxic, corrosive, and difficult to separate from the final product. core.ac.uk

Optimization of these conventional methods often involves exploring different reaction parameters to maximize yield and efficiency. For instance, studies on the synthesis of similar esters have investigated the impact of temperature, reaction time, and molar ratios of reactants. conicet.gov.ar In one study focused on n-butyl-2-furoate, increasing the temperature from 110 °C to 125 °C significantly raised the conversion of 2-furoic acid. conicet.gov.ar

Green Chemistry Approaches in this compound Synthesis

In response to the environmental drawbacks of conventional methods, significant research has been dedicated to developing greener synthetic routes for this compound. researchgate.net These approaches prioritize the use of renewable resources, environmentally benign catalysts, and energy-efficient processes.

Catalyst Development and Characterization for Furoate Esterification

A key focus of green synthesis is the development of solid acid catalysts, which are more easily separated and recycled than their homogeneous counterparts. conicet.gov.arcore.ac.uk Various materials have been investigated for the esterification of 2-furoic acid and related compounds.

Mesoporous acid zirconia modified with tungstophosphoric acid (TPA) has shown high activity in the synthesis of n-butyl-2-furoate. conicet.gov.ar These catalysts, prepared via a sol-gel method, have been characterized using techniques such as BET surface area analysis, Fourier-transform infrared spectroscopy (FT-IR), and potentiometric titration to understand their physical and chemical properties. conicet.gov.ar

Gold nanoparticles supported on various metal oxides like titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and cerium dioxide (CeO₂) have also proven to be highly active and selective for the oxidative esterification of furfural (B47365) to methyl-2-furoate. mdpi.comresearchgate.net The deposition-precipitation method is a common technique for preparing these gold catalysts. mdpi.com The basicity of the support material has been found to be crucial for promoting selectivity towards the desired ester product. semanticscholar.org

The following table summarizes the performance of different catalysts in furoate ester synthesis:

| Catalyst | Support | Reactants | Product | Conversion/Yield | Reference |

| Tungstophosphoric Acid | Zirconia | 2-Furoic Acid, n-Butanol | n-Butyl-2-furoate | 93% conversion | conicet.gov.ar |

| Gold | Zirconia | Furfural, Methanol (B129727) | Methyl-2-furoate | 100% conversion, 100% selectivity | mdpi.com |

| Gold | Magnesium Oxide | Furfural, Methanol | Methyl-2-furoate | up to 95% yield | semanticscholar.org |

| Preyssler Catalyst | - | 2-Furoic Acid, n-Hexanol | This compound | High yield (specifics not detailed) | researchgate.net |

One-Pot Synthetic Strategies from Biomass-Derived Precursors

A significant advancement in green chemistry is the development of one-pot syntheses that convert biomass-derived precursors directly into valuable esters like this compound. mdpi.com This approach streamlines the process by reducing the need for isolating intermediates.

One such strategy involves the conversion of furfural, a key platform chemical derived from lignocellulosic biomass, into furoic acid, which is then esterified in the same reaction vessel. mdpi.commdpi.comunipi.it For example, a one-pot method has been developed using cuprous chloride as a catalyst and tert-butyl hydroperoxide as an oxidant to first produce furoic acid from furfural. mdpi.com Without separation, subsequent addition of an alkyl halide (like 7-bromo-1-heptene), potassium carbonate, and a phase-transfer catalyst yields the corresponding furoate ester. mdpi.com

Another innovative one-pot reaction involves the synthesis of furan (B31954) dicarboxylic acid esters from marine biomass-derived galactaric acid and an alcohol under solvent-free conditions. nih.govacs.org Interestingly, alkyl 2-furoates, including this compound, have been identified as by-products or key intermediates in this process, suggesting a potential pathway from galactaric acid. nih.govacs.org

Evaluation of Catalyst Reusability and Sustainable Production

A cornerstone of green chemistry is the ability to reuse catalysts over multiple reaction cycles, which enhances the economic viability and sustainability of a process. scirp.org Heterogeneous catalysts are particularly advantageous in this regard.

Studies on zirconia-supported TPA catalysts demonstrated that they could be reused for three consecutive runs in the synthesis of n-butyl-2-furoate without a significant loss of catalytic activity. conicet.gov.ar The catalyst was simply recovered by filtration, washed, and dried before being used in the next cycle. conicet.gov.ar Similarly, gold on magnesium oxide catalysts used for methyl furoate synthesis maintained their selectivity and activity for four cycles. semanticscholar.org The reusability of Preyssler catalysts has also been noted in the production of other furan derivatives. researchgate.net

The following table highlights the reusability of selected catalysts:

| Catalyst | Number of Cycles | Final Yield/Conversion | Washing/Regeneration Method | Reference |

| ZrTPA30PEGT100 | 3 | Maintained activity | Filtration, washing with toluene, vacuum drying | conicet.gov.ar |

| Au/MgO | 4 | Maintained selectivity and activity | Centrifugation, washing with ethanol, drying | semanticscholar.org |

| La-Mg mixed oxide | 3 | 87% conversion (third cycle) | Not specified | scirp.org |

| Mesoporous Calcium Silicate | 8 | Similar reactivity | Calcination at 600°C for 6 hours | scirp.org |

Mechanistic Investigations of Esterification Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts. In the context of furoate ester synthesis, several mechanistic pathways have been proposed.

For the conventional Fischer esterification, the mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, dehydration, and deprotonation to yield the ester.

In the one-pot synthesis from furfural, the initial step is the oxidation of furfural to furoic acid. mdpi.com One proposed mechanism involves the generation of radicals from tert-butyl hydroperoxide catalyzed by copper(I) chloride. mdpi.com The subsequent esterification follows a nucleophilic substitution (SN2) mechanism, where the furoate anion attacks the alkyl halide. mdpi.com

In the synthesis of furan dicarboxylic acid esters from galactaric acid, where alkyl 2-furoates are observed as intermediates, a proposed mechanism suggests a series of events including esterification and dehydration. acs.orgresearchgate.net One pathway involves the formation of an intermediate that, after dimerization and decarboxylation, yields the alkyl 2-furoate. nih.gov

For the oxidative esterification of furfural using gold catalysts, it is believed that the reaction proceeds through the formation of a hemiacetal intermediate, which is then oxidized to the ester. researchgate.net The gold active phase is essential for this transformation, as the bare support alone tends to only form the stable acetal. mdpi.com

Mechanistic Studies on Hexyl 2 Furoate Reactivity and Biotransformation

Hydrolytic Cleavage Mechanisms of Furoate Esters

The hydrolysis of furoate esters, including hexyl 2-furoate, is a fundamental chemical reaction that involves the cleavage of the ester linkage. This reaction can be catalyzed by either acid or base and proceeds via a nucleophilic acyl substitution mechanism. In both cases, the reaction centers on the electrophilic carbonyl carbon of the ester group.

Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. This unstable intermediate then collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (hexyloxide in this case). A subsequent rapid acid-base reaction between the carboxylic acid and the alkoxide yields the carboxylate salt and hexanol. This process, known as saponification, involves acyl-oxygen cleavage, a fact supported by isotopic labeling studies. scribd.com

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A weak nucleophile, such as a water molecule, can then attack the activated carbonyl carbon, also forming a tetrahedral intermediate. Following a series of proton transfer steps, the alcohol moiety (hexanol) is eliminated as a good leaving group, and deprotonation of the final intermediate regenerates the acid catalyst and yields 2-furoic acid. stackexchange.com This mechanism is essentially the reverse of a Fischer esterification.

Kinetic studies on the hydrolysis of various phenyl esters of 2-furoic acid provide insight into the electronic effects on the reaction rate. For instance, the Hammett ρ value of +0.84 for the hydroxide ion-catalyzed hydrolysis of substituted phenyl 2-furoates indicates that electron-withdrawing groups on the phenyl ring accelerate the reaction by stabilizing the developing negative charge in the transition state. researchgate.net

Table 1: General Mechanisms of Ester Hydrolysis

| Catalyst | Key Steps | Intermediate | Products |

|---|---|---|---|

| Base (e.g., OH⁻) | 1. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Collapse of intermediate, loss of alkoxide leaving group. 4. Deprotonation of carboxylic acid by alkoxide. | Tetrahedral Anion | Carboxylate Salt, Alcohol |

| Acid (e.g., H₃O⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O on carbonyl carbon. 3. Formation of tetrahedral intermediate. 4. Proton transfers to make alcohol a good leaving group. 5. Elimination of alcohol. 6. Deprotonation to regenerate acid catalyst. | Tetrahedral Cation | Carboxylic Acid, Alcohol |

Enzymatic Hydrolysis Pathways and Carboxylesterase Activity

In biological systems, the hydrolysis of this compound is primarily catalyzed by a class of enzymes known as carboxylesterases (CEs). inchem.org These enzymes are ubiquitous in mammals, with high concentrations found in hepatocytes within the liver. inchem.orgsoton.ac.uk Carboxylesterases belong to the superfamily of serine hydrolases and utilize a conserved catalytic mechanism. nih.gov

The active site of a carboxylesterase contains a catalytic triad, typically composed of serine, histidine, and glutamate (B1630785) residues. nih.gov The hydrolysis proceeds via a two-step, base-catalyzed mechanism:

Acylation: The serine residue, activated by the histidine-glutamate pair, acts as a nucleophile, attacking the carbonyl carbon of the this compound substrate. This forms a tetrahedral intermediate which then collapses to release hexanol, leaving an acyl-enzyme intermediate. nih.govucanr.edu

Deacylation: A water molecule, activated by the catalytic histidine, attacks the acyl-enzyme intermediate. This second nucleophilic attack forms another tetrahedral intermediate, which subsequently breaks down to release 2-furoic acid and regenerate the free enzyme. nih.gov

Carboxylesterases are a diverse group of enzymes with multiple isoenzymes, each exhibiting broad and often overlapping substrate specificities. soton.ac.ukjetir.org The rate and extent of hydrolysis can be influenced by several structural factors of the ester substrate, including steric hindrance near the ester bond and the length of the alcohol and carboxylic acid chains. soton.ac.uk Studies on various xenobiotic esters have shown that these enzymes are highly efficient at hydrolyzing ester bonds, leading to the rapid breakdown of compounds like this compound following ingestion. inchem.orgsoton.ac.uk The presence of multiple carboxylesterase isoenzymes has been confirmed in various species and tissues through techniques like isoelectric focusing. nih.gov

Table 2: Key Features of Carboxylesterase-Mediated Hydrolysis

| Feature | Description |

|---|---|

| Enzyme Class | Serine Hydrolase nih.gov |

| Catalytic Site | Serine-Histidine-Glutamate Triad nih.gov |

| Mechanism | Two-step: Acylation and Deacylation nih.govucanr.edu |

| Substrates | Wide range of endogenous and xenobiotic esters, amides, and thioesters nih.gov |

| Location | Abundant in liver, but also present in most other tissues inchem.orgsoton.ac.uk |

| Products of this compound Hydrolysis | 2-Furoic Acid and Hexanol inchem.org |

In Vivo Metabolic Fate and Derivative Formation (e.g., Furoic Acid Metabolites)

Following administration, this compound is expected to be rapidly and extensively metabolized. inchem.org The primary metabolic step is the enzymatic hydrolysis in the gastrointestinal tract and liver, cleaving the ester into its constituent parts: 2-furoic acid and hexanol. inchem.orginchem.org This metabolic pathway is shared by other furoate esters and related furfural (B47365) derivatives, which also yield 2-furoic acid as a major metabolite. inchem.orgeuropa.eu

The subsequent metabolic fate is determined by the pathways of its hydrolysis products. The hexanol portion is expected to enter the fatty acid metabolism pathways. The primary metabolite of interest, 2-furoic acid, undergoes further biotransformation before excretion. inchem.org

The main metabolic pathways for 2-furoic acid involve conjugation reactions. One significant pathway is the formation of a coenzyme A (CoA) thioester, 2-furoyl-CoA. inchem.org This activated intermediate can then follow two principal routes:

Glycine (B1666218) Conjugation: 2-furoyl-CoA can conjugate with the amino acid glycine to form N-(2-furoyl)glycine, also known as furoylglycine. This water-soluble conjugate is then readily excreted in the urine. inchem.org This is a common detoxification pathway for carboxylic acids.

Formation of 2-Furanacryloyl CoA: Alternatively, 2-furoyl-CoA can condense with acetyl-CoA to form 2-furanacryloyl-CoA. This intermediate is also subsequently conjugated with glycine and excreted. inchem.org

Studies on the metabolism of furfural, a precursor to furoic acid, have confirmed that furoylglycine is a major urinary metabolite in rats. inchem.org The efficient conversion of this compound to 2-furoic acid and its subsequent conjugation and excretion suggest a rapid clearance of the compound from the body. inchem.orgeuropa.eu

Table 3: Metabolic Pathway of this compound

| Step | Compound | Transformation | Key Metabolite(s) |

|---|---|---|---|

| 1 | This compound | Enzymatic Hydrolysis | 2-Furoic Acid, Hexanol |

| 2 | 2-Furoic Acid | Thioesterification with CoA | 2-Furoyl-CoA |

| 3a | 2-Furoyl-CoA | Conjugation with Glycine | N-(2-furoyl)glycine (Furoylglycine) |

| 3b | 2-Furoyl-CoA | Condensation with Acetyl-CoA | 2-Furanacryloyl-CoA |

| 4 | 2-Furanacryloyl-CoA | Conjugation with Glycine | 2-Furanacryloylglycine |

Investigation of Biological Activities and Emerging Applications of Hexyl 2 Furoate

Antifouling Efficacy and Marine Ecological Implications

The maritime industry faces significant economic and environmental challenges due to marine biofouling, the accumulation of organisms on submerged surfaces. nih.gov Traditional antifouling paints often rely on biocides that can be toxic to the broader marine ecosystem. mdpi.comresearchgate.net In the search for greener alternatives, Hexyl 2-furoate, an alkyl 2-furoate synthesized through sustainable chemistry procedures, has emerged as a promising candidate. mdpi.comresearchgate.net

Laboratory bioassays are a crucial first step in evaluating the antifouling potential of new compounds. The toxicity of this compound and other related n-alkyl 2-furoates was assessed against the nauplii of the brine shrimp Artemia sp. researchgate.net These tests are designed to determine the concentration at which the compound affects marine larvae, providing an indication of its potency as an antifouling agent.

In these laboratory evaluations, the lethal concentration required to affect 50% of the larvae (LC₅₀) was determined after a 24-hour exposure period. researchgate.net The results showed that the antifouling activity was influenced by the length of the alkyl chain in the furoate molecule. researchgate.net Specifically, the LC₅₀ increased as the carbon chain length increased from butyl to octyl, indicating that shorter chains had a more potent effect at lower concentrations in this specific assay. researchgate.net

Table 1: Larval Toxicity of Alkyl 2-furoates on Artemia sp. Nauplii

| Compound | LC₅₀ (μg/mL) after 24h |

|---|---|

| Butyl 2-furoate | 10.15 |

| This compound | 17.20 |

| Octyl 2-furoate | 20.35 |

Data sourced from Escobar et al. (2019). researchgate.net

Following promising laboratory results, this compound was incorporated into a soluble matrix, rosin-based antifouling paint for field trials. mdpi.comresearchgate.net This type of paint is designed to be more environmentally friendly, utilizing biodegradable components like rosin (B192284). mdpi.com The paint formulation included WW rosin and hydrogenated rosin as binders, zinc oxide and calcium carbonate as pigments, and various plasticizers and solvents. nih.gov The test compound, this compound, was added at a concentration of 1% by weight. mdpi.comresearchgate.net

Acrylic tiles coated with these formulations were submerged in the Mar del Plata harbor, a location known for its significant biofouling activity. marinebioinvasions.info After 45 days of exposure, the performance of the paints was evaluated. mdpi.com The results were significant:

Coatings containing alkyl 2-furoates, including this compound, showed substantially less macrofouling compared to the control paint that contained no active compounds. mdpi.com

The paints with this compound and Butyl 2-furoate were found to be more active in preventing fouling than the paint containing Octyl 2-furoate. mdpi.com

Specifically, the furoate-based paints successfully inhibited the settlement of prominent fouling species in the harbor, such as the calcareous tubeworm Hydroides elegans, the colonial ascidian Botryllus sp., and the sand-tube building polychaete Polydora sp. marinebioinvasions.info

Table 2: Field Evaluation of Antifouling Paints after 45-Day Immersion

| Paint Formulation | Fouling Inhibition | Key Observations |

|---|---|---|

| Control Paint (no active compound) | Low | Heavy fouling by various marine species. |

| Paint with 1% this compound | High | Significantly less fouled than control; more active than the octyl 2-furoate formulation. mdpi.com Completely inhibited settlement of Hydroides elegans, Botryllus sp., and Polydora sp. marinebioinvasions.info |

| Paint with 1% Butyl 2-furoate | High | Showed strong antifouling activity, comparable to the this compound formulation. mdpi.com |

| Paint with 1% Octyl 2-furoate | Moderate | Less active in preventing fouling compared to butyl and this compound paints. mdpi.com |

Data sourced from Escobar et al. (2019) and Pérez et al. mdpi.commarinebioinvasions.info

A key driver for investigating compounds like this compound is the need for antifouling agents with a better environmental profile than traditional biocides like tributyltin (banned in 2008) and copper-based compounds, which can accumulate in and harm marine ecosystems. mdpi.comresearchgate.net The components used to synthesize alkyl 2-furoates, namely 2-furoic acid and n-alkyl alcohols, are considered biodegradable compounds. researchgate.net This suggests a lower risk of long-term environmental persistence. researchgate.net

Studies of the seawater surrounding panels coated with similar novel antifouling compounds have shown no adverse effects on key chemical parameters like pH, dissolved oxygen, and nutrient salt concentrations. mdpi.com This indicates that such formulations are less likely to pollute the immediate marine environment. mdpi.com The use of alkyl 2-furoates is therefore positioned as a safer and more sustainable chemical approach for marine paints. researchgate.net

Field Evaluation in Marine Protective Coatings

Phytostimulatory and Stress Tolerance Modulation in Agricultural Systems

In agriculture, there is a growing interest in plant biostimulants as a sustainable means to enhance crop resilience to stress and improve nutrient utilization. nih.govfrontiersin.org These biostimulants are often derived from natural sources, such as seaweeds, which are rich in bioactive molecules. nih.govfrontiersin.org

This compound has been identified as a constituent of minimally processed aqueous homogenates (MPHs) derived from seaweeds. frontiersin.orgnih.gov Specifically, it was detected in the characterization of MPHs from the red seaweed Kappaphycus alvarezii and the brown seaweed Sargassum wightii. nih.govfrontiersin.orgdntb.gov.ua These homogenates contain a rich mixture of compounds known to have bioactivity that can enhance plant growth and confer stress tolerance. frontiersin.orgdntb.gov.uaresearchgate.net Besides this compound, other identified compounds include retronecine, tyrosyl-glycine, and 1-phosphatidyl-1D-myo-inositol. nih.govfrontiersin.orgdntb.gov.uaresearchgate.net The presence of this compound in these effective natural extracts points to its potential role in phytostimulatory activity.

The beneficial effects of these seaweed-derived homogenates have been demonstrated in field trials. When applied as a foliar spray to maize (Zea mays), the MPHs containing this compound and other bioactive molecules led to enhanced crop growth and yield. frontiersin.orgnih.gov The improvements in seed yield were linked to better photosynthate production, evidenced by greater dry matter accumulation in the plants treated with the homogenates. frontiersin.org

While these positive outcomes are attributed to the synergistic action of the various bioactive compounds present in the extracts, the identification of this compound within these effective formulations is significant. frontiersin.orgnih.gov Researchers suggest that future work should focus on quantifying the concentrations of these individual compounds, including this compound, to optimize their application for enhanced crop production. frontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-phosphatidyl-1D-myo-inositol |

| 2-furoic acid |

| Butyl 2-furoate |

| Calcium carbonate |

| Copper |

| This compound |

| Hydrogenated rosin |

| Hydroides elegans |

| Octyl 2-furoate |

| Oleic acid |

| Polyterpene resin |

| Retronecine |

| Toluene |

| Tributyltin |

| Tyrosyl-glycine |

| WW rosin |

Physiological and Biochemical Basis of Plant Response

The beneficial effects of these seaweed-derived biostimulants are attributed to a complex mixture of bioactive molecules, including this compound, retronecine, tyrosyl-glycine, and 1-phosphatidyl-1D-myo-inositol. frontiersin.orgnih.govnih.gov These compounds are thought to act synergistically to enhance plant growth and confer tolerance to stress. researchgate.netresearchgate.net Improvements in seed yield in treated plants have been linked to enhanced photosynthate production, evidenced by greater dry matter accumulation. researchgate.netnih.gov Furthermore, research has noted the antioxidant activity of this compound, which may contribute to its role in mitigating stress in plants. researchgate.net The presence of this compound in these effective biostimulant formulations underscores its potential role in agricultural applications aimed at sustainable crop production. frontiersin.orgnih.gov

Explorations in Anticancer Research

The compound this compound has been identified in several medicinal plants that are under investigation for their potential therapeutic properties, including anticancer activity. Modern analytical techniques such as High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) have enabled the detection of this and other bioactive compounds in complex plant extracts. mbimph.comrjptonline.orgindianjournals.com

Table 1: Identification of this compound in Medicinal Plants with Potential Anticancer Activity

Plant Species Plant Part Used Extraction Method/Fraction Associated Finding Reference Coleus amboinicus Leaf Not specified extract for LC/HRMS Extract demonstrated potential activity against lung (A549) and breast (MCF-7) cancer cells. jcancer.org Madhuca longifolia Leaves Ethyl Acetate Fraction Plant is known for various pharmacological activities, including anticancer. [7, 14] Leptadenia reticulata Not specified Methanolic Extract Extract's constituents analyzed for therapeutic potential against inflammatory diseases via network pharmacology.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

In a study investigating the therapeutic potential of Leptadenia reticulata for inflammatory diseases, this compound was identified as a constituent metabolite. nih.gov The study employed network pharmacology to identify key protein targets, and Signal Transducer and Activator of Transcription 3 (STAT3) was identified as a hub protein. nih.gov Persistently activated STAT3 is recognized as a promising target for cancer therapy because it is involved in tumor initiation, progression, and malignancy. researchgate.net The research on Leptadenia reticulata proceeded with molecular docking simulations to evaluate the binding interactions between the identified phytochemicals and hub proteins like STAT3, aiming to uncover their therapeutic mechanisms. nih.gov This approach allows for the assessment of binding affinity and the stability of the ligand-protein complex, providing insight into the compound's potential to modulate the protein's activity. nih.gov

Network pharmacology is an approach that integrates systems biology and computational analysis to understand the complex interactions between drug components and the network of biological targets within the body. jcancer.orgnih.gov This methodology is particularly useful for studying the multi-component, multi-target nature of compounds derived from natural products. jcancer.org

A pioneering study on the metabolomic profile of Leptadenia reticulata utilized an integrated approach that included network pharmacology to explore the therapeutic potential of its constituents, one of which was this compound. nih.gov The process involved identifying the plant's metabolites and then using predictive tools to identify their potential protein targets. nih.gov These targets were then mapped against databases of disease-associated genes to construct a "compound-target-disease" network. nih.govjcancer.org Through this network analysis, the study identified key hub proteins, including STAT3, CCR2, and KIT, which are implicated in inflammatory and cancer pathways. nih.gov This type of analysis helps to elucidate the complex biochemical interactions and potential mechanisms by which natural compounds like this compound may exert their effects on cancer-related signaling pathways. nih.govjcancer.org

Molecular Docking Studies on Relevant Protein Targets (e.g., STAT3)

Broader Bioactivity Spectrum and Natural Product Chemistry

This compound is a furoic acid ester that has been identified in a variety of natural sources, contributing to the chemical profile and, potentially, the biological activity of these organisms. hmdb.ca Its presence spans different botanical families and species, from marine algae to terrestrial plants.

This compound has been characterized as a bioactive compound in several plant and seaweed species. It is a known component of biostimulant extracts from the seaweeds Kappaphycus alvarezii and Sargassum wightii, where it is believed to contribute to enhanced plant growth and stress tolerance. frontiersin.orgnih.govnih.gov Beyond marine algae, it has been identified in the methanol (B129727) extracts of the flower and seed of Clitoria ternatea, a plant with a history of use in traditional medicine for various ailments. mbimph.com Furthermore, it is present in the leaves of Madhuca longifolia and Coleus amboinicus, both of which are plants investigated for a range of pharmacological activities, including antimicrobial and anticancer properties. rjptonline.orgindianjournals.comnih.gov The compound was also detected in Leptadenia reticulata, a medicinal plant studied for its anti-inflammatory potential. nih.gov The discovery of this compound across these functionally diverse botanical sources highlights its role as a notable secondary metabolite and suggests its potential contribution to the observed bioactivities of these plant extracts.

Table 2: Botanical Sources of this compound

Botanical Source Common Name / Type Part(s) Where Identified Associated Bioactivity of Extract Reference Kappaphycus alvarezii Red Seaweed Whole organism (homogenate) Plant growth promotion, stress tolerance [2, 3, 6] Sargassum wightii Brown Seaweed Whole organism (homogenate) Plant growth promotion, stress tolerance [2, 3, 6] Clitoria ternatea Butterfly Pea Flower, Seed Antimicrobial, antioxidant, antidiabetic researchgate.net Madhuca longifolia Mahua Leaves Analgesic, anti-inflammatory, antioxidant, anticancer [7, 14] Coleus amboinicus Indian Borage Leaf Anticancer (in vitro) jcancer.org Leptadenia reticulata Jivanti Not specified Anti-inflammatory

Table of Mentioned Compounds

Role as a Functional Moiety in Naturally Occurring Bioactive Compounds

The 2-furoate moiety, a derivative of 2-furoic acid, is a structural component found in various naturally occurring and synthetic bioactive compounds. ebi.ac.uknih.govijabbr.com 2-furoic acid itself is considered a plant metabolite. ebi.ac.uk While esters of 2-furoic acid are utilized in diverse applications, the direct presence of this compound in natural sources has been identified in specific plant and marine-derived contexts.

Research has confirmed the presence of this compound as a bioactive constituent in the methanolic flower extracts of Clitoria ternatea, commonly known as the butterfly pea flower. mbimph.com This plant has a history of use in traditional medicine, and its extracts are reported to possess various beneficial properties. mbimph.com In addition to its terrestrial origins, this compound has been identified as one of several bioactive compounds in marine-derived biostimulants, which are noted for their capacity to enhance plant growth. frontiersin.org

The significance of the broader 2-furoate structure as a bioactive component is further underscored by the identification of other alkyl 2-furoates in natural products. For instance, Methyl 2-furoate has been detected in the methanol extract of Tamarindus indica (tamarind) fruit pulp. nih.gov The furan (B31954) ring system, the core of the furoate structure, is a key feature in many natural products isolated from marine organisms that exhibit antifouling properties. researchgate.net This has spurred research into synthetic alkyl furoates, including this compound, as environmentally safer antifouling agents, mimicking the activity of these natural marine compounds. researchgate.netmdpi.com

The following table summarizes the identification of this compound and a related methyl ester in natural sources based on research findings.

| Compound | Natural Source | Sample Type | Context of Identification |

| This compound | Clitoria ternatea (L.) | Methanolic Flower Extract | Identified as a bioactive metabolite. mbimph.com |

| This compound | Marine-derived biostimulants | Not Specified | Identified as a bioactive compound for plant growth. frontiersin.org |

| This compound | Madhuca longifolia | Ethyl Acetate Fraction of Leaves | Identified as a flavoring agent. rjptonline.org |

| Methyl 2-furoate | Tamarindus indica Linn | Methanol Extract of Fruit Pulp | Identified as a volatile bioactive compound. nih.gov |

Advanced Analytical Methodologies for Hexyl 2 Furoate Profiling and Detection

Chromatographic Separation Techniques

Chromatographic methods are central to the separation of Hexyl 2-furoate from various sample matrices. uspbpep.com These techniques distribute the components of a mixture between a stationary phase and a mobile phase, allowing for effective separation based on the analytes' differing physicochemical properties. uspbpep.comwalshmedicalmedia.com Both liquid and gas chromatography are extensively used for the analysis of furan (B31954) derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and analysis of compounds like this compound. walshmedicalmedia.com Method development focuses on optimizing separation parameters to achieve high resolution, good peak shape, and reasonable analysis times. scribd.com

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column, which has low silanol (B1196071) activity, providing improved peak symmetry for various compounds. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile acid such as formic acid. sielc.comsielc.com

Optimization of an HPLC method involves several key steps:

Column Selection: The choice of stationary phase is critical. A C18 column is a common starting point for reverse-phase separations, but specialty phases like the Phenyl-Hexyl phase can offer alternative selectivity, especially for aromatic compounds. nih.gov

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer controls the retention time of the analyte. walshmedicalmedia.comscribd.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate complex mixtures containing compounds with a wide range of polarities. scribd.comresearchgate.net

Detector Selection: A Photodiode Array (PDA) detector is highly advantageous as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment. b-ac.co.uk A specific wavelength, such as 257 nm, can be selected for optimal detection of the target analytes. nih.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

As a volatile flavor compound, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). contaminantdb.carestek.com This technique separates volatile and semi-volatile compounds in the gas phase followed by their detection and identification using a mass spectrometer. restek.com

For analyzing complex matrices such as food, beverages, or environmental samples, sample preparation is crucial. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used solvent-free technique for extracting and concentrating volatile organic compounds (VOCs) from a sample matrix prior to GC-MS analysis. sci-hub.semdpi.com The choice of SPME fiber coating (e.g., DVB/CAR/PDMS) is critical for efficient extraction of target analytes. mdpi.com

Advanced GC techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offer significantly enhanced separation power. mdpi.comunime.it This is particularly useful for resolving co-eluting compounds in highly complex samples, providing a much more detailed volatile profile. mdpi.comchromatographyonline.com In GC-MS analysis, compounds are identified by comparing their retention times and mass spectra with those of known standards or by matching the spectra against established libraries like the NIST Mass Spectral Library. nih.govresearchgate.net

Table 2: Typical GC-MS Parameters for Volatile Ester Analysis

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. ijraset.comijsrtjournal.com This enhancement is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher system backpressures (up to 100 MPa). orientjchem.orgresearchgate.net

The principles of UPLC are directly applicable to the analysis of this compound. sielc.com The use of columns with smaller particles (e.g., 1.7 µm) leads to sharper and narrower peaks, which increases peak height (sensitivity) and allows for better separation of closely eluting compounds. ijraset.com The increased efficiency also permits the use of shorter columns or higher flow rates, drastically reducing analysis time and solvent consumption. ijsrtjournal.comorientjchem.org This makes UPLC a highly efficient technique for high-throughput screening and the analysis of complex samples in fields like metabolomics and pharmaceutical quality control. ijsrtjournal.comorientjchem.org

Table 3: Comparison of UPLC and HPLC Characteristics

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides information on the molecular weight and fragmentation pattern of the analyte.

In GC-MS with electron ionization (EI), this compound will produce a characteristic mass spectrum. The molecular ion peak (M+) at m/z 196 would confirm the molecular weight. The fragmentation pattern would include characteristic ions resulting from the cleavage of the ester bond and fragmentation of the hexyl chain and furan ring, which can be used for structural confirmation.

In LC-MS, softer ionization techniques like electrospray ionization (ESI) are used, which typically result in a protonated molecule [M+H]+ at m/z 197. Tandem mass spectrometry (MS/MS) can be used to further fragment this precursor ion to obtain structural information. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, which greatly increases confidence in identification. sci-hub.se

Table 4: Predicted LC-MS/MS Fragmentation of this compound ([M+H]+)

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques provide detailed information about the molecular structure of a compound. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of this compound.

The ¹H NMR spectrum would show characteristic signals for the three non-equivalent protons on the furan ring, typically in the range of δ 6.5-7.6 ppm. mdpi.com The spectrum would also feature signals for the hexyl chain, including a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, methylene (B1212753) groups (CH₂) in the δ 1.3-1.7 ppm range, and a triplet for the methylene group attached to the ester oxygen (OCH₂) around δ 4.3 ppm. mdpi.com

The ¹³C NMR spectrum would show signals for the carbonyl carbon of the ester at ~158 ppm, carbons of the furan ring between ~111 and 147 ppm, and carbons of the hexyl chain between ~14 and 65 ppm. mdpi.com

Table 5: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically appearing around 1720-1740 cm⁻¹. researchgate.net Other characteristic peaks would include C-O stretching vibrations for the ester linkage and C-H stretching for the alkyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The furan ring in this compound is a chromophore containing a conjugated π-electron system. This structure leads to the absorption of UV radiation, primarily due to π→π* electronic transitions. scribd.com The resulting UV spectrum would show an absorption maximum characteristic of the furan-2-carboxylate (B1237412) moiety.

Quantitative Analysis in Complex Biological and Environmental Matrices

Accurate quantification of this compound in complex samples, such as biological fluids (for pharmacokinetic studies) or environmental samples (e.g., marine water for evaluating antifouling paint leaching), requires validated analytical methods. researchgate.netsielc.com

Both HPLC-UV and GC-MS can be used for quantitative analysis. The process typically involves constructing a calibration curve by analyzing a series of standard solutions of known concentrations. mdpi.com An internal standard—a compound with similar chemical properties to the analyte but not present in the sample—is often added to both the standards and the samples to correct for variations in sample preparation and instrument response. sci-hub.se For the highest accuracy, especially in biological matrices, an isotopically labeled version of this compound can be used as the internal standard.

For volatile analysis in food or environmental samples, advanced techniques like multiple headspace SPME (MHS-SPME) can provide accurate quantification by eliminating matrix effects. mdpi.com This method involves successive extractions from the headspace of a single sample to determine the total amount of the analyte present. mdpi.com

Table of Mentioned Chemical Compounds

Computational Chemistry and Molecular Modeling of Hexyl 2 Furoate

Structure-Activity Relationship (SAR) Studies for Bioactivity Prediction

Structure-Activity Relationship (SAR) studies are a cornerstone of computational drug discovery and chemical biology. They aim to identify the key structural features of a molecule that are responsible for its biological activity. For hexyl 2-furoate, SAR studies would involve systematically modifying its structure and computationally predicting the effect of these changes on a specific bioactivity.

The core structure of this compound consists of a furan (B31954) ring and a hexyl ester side chain. ontosight.ai SAR analyses would typically explore modifications at both of these sites. For instance, the length and branching of the alkyl ester chain could be varied to determine the optimal lipophilicity for a given activity. Research on other alkyl 2-furoates has shown that the chain length can influence properties like antifouling activity. researchgate.net Similarly, substitutions could be made on the furan ring itself. Introducing different functional groups (e.g., halogens, nitro groups, or methyl groups) at positions 3, 4, or 5 of the furan ring could modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with a biological target.

For example, a hypothetical SAR study could investigate the antimicrobial activity of this compound analogs against a bacterial target. By creating a library of virtual compounds with different alkyl chains and furan substitutions, quantitative structure-activity relationship (QSAR) models could be developed. These models correlate structural descriptors with activity, allowing for the prediction of bioactivity for novel, unsynthesized compounds.

Table 1: Hypothetical SAR Data for this compound Analogs This table is illustrative and does not represent experimental data.

| Compound | Modification | Predicted Bioactivity (e.g., MIC, µg/mL) | Key Observation |

|---|---|---|---|

| This compound | Reference | 128 | Baseline activity |

| Butyl 2-furoate | C4 Alkyl Chain | 256 | Shorter chain decreases activity |

| Octyl 2-furoate | C8 Alkyl Chain | 64 | Longer chain increases activity |

| Hexyl 5-bromo-2-furoate | Bromine at C5 | 32 | Electron-withdrawing group enhances activity |

| Hexyl 5-methyl-2-furoate | Methyl at C5 | 128 | Electron-donating group has no significant effect |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding potential mechanisms of action and for rational drug design.

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. A lower binding energy generally indicates a more stable and favorable interaction. Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are also identified.

Given that some furoate esters have shown anti-inflammatory properties, a potential target for this compound could be an enzyme like cyclooxygenase (COX). vulcanchem.com A molecular docking simulation would place this compound into the active site of the COX enzyme to predict its binding mode and affinity. The furan ring's oxygen could act as a hydrogen bond acceptor, while the hexyl chain could form hydrophobic interactions within a nonpolar pocket of the active site. Such studies can help prioritize compounds for synthesis and biological testing.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target This table is illustrative and does not represent experimental data.

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| This compound | Cyclooxygenase-2 (COX-2) | -7.8 | Ser-530, Tyr-385, Arg-120 | Hydrogen Bond, Hydrophobic |

| Ibuprofen (Control) | Cyclooxygenase-2 (COX-2) | -8.5 | Ser-530, Arg-120 | Hydrogen Bond, Ionic |

| Butyl 2-furoate | Cyclooxygenase-2 (COX-2) | -7.1 | Ser-530, Tyr-385 | Hydrogen Bond, Hydrophobic |

| Octyl 2-furoate | Cyclooxygenase-2 (COX-2) | -8.2 | Ser-530, Tyr-385, Arg-120 | Hydrogen Bond, Enhanced Hydrophobic |

In Silico Prediction of Biological Activities and Pharmacological Profiles

Beyond single-target interactions, computational tools can predict a wide spectrum of potential biological activities and pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for a given molecule. Software like PASS (Prediction of Activity Spectra for Substances) and various online platforms utilize large databases of known chemical structures and their experimental activities to build predictive models. nih.govjapsonline.com

For this compound, these in silico tools could generate a probabilistic assessment of its likely biological effects. The input is typically the molecule's structure, and the output is a list of potential activities with a corresponding probability score. nih.gov For instance, a prediction might suggest that this compound has a high probability of acting as a nuclear receptor ligand or an enzyme inhibitor, while having a low probability of being a G-protein coupled receptor (GPCR) ligand. japsonline.com

ADMET prediction is equally important. These models can estimate properties like gastrointestinal absorption, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. nih.gov Such predictions are invaluable for early-stage assessment of a compound's drug-likeness and potential liabilities before committing resources to laboratory synthesis and testing.

Table 3: Hypothetical In Silico Pharmacological Profile for this compound This table is illustrative and does not represent experimental data. Probabilities (Pa) > 0.7 are often considered high.

| Predicted Property | Parameter | Predicted Value/Probability (Pa) | Interpretation |

|---|---|---|---|

| Bioactivity | Nuclear Receptor Ligand | 0.75 | Likely to interact with nuclear receptors |

| Kinase Inhibitor | 0.45 | Moderate probability of kinase inhibition | |

| Protease Inhibitor | 0.68 | Possible protease inhibition activity | |

| Pharmacokinetics | Human Intestinal Absorption | High | Well-absorbed from the gut |

| Blood-Brain Barrier Permeant | No | Unlikely to cross into the central nervous system | |

| CYP2D6 Substrate | Yes (Pa > 0.8) | Likely metabolized by CYP2D6 | |

| Toxicity | Ames Mutagenicity | Low (Pa < 0.3) | Unlikely to be mutagenic |

| Hepatotoxicity | Moderate (Pa = 0.55) | Potential for liver toxicity should be monitored |

Reaction Mechanism Simulations for Synthetic Pathways

Computational chemistry provides profound insights into the mechanisms of chemical reactions, including those used to synthesize this compound. The primary synthetic route is the Fischer esterification of 2-furoic acid with hexanol, typically under acidic catalysis. ontosight.aiconicet.gov.ar

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model this reaction step-by-step. rsc.orgrsc.org Such simulations can calculate the geometries and energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies for each step, identifying the rate-limiting step of the reaction.

For the esterification of 2-furoic acid, simulations could model the initial protonation of the carboxylic acid, the subsequent nucleophilic attack by hexanol, the formation of the tetrahedral intermediate, and the final elimination of water to yield the this compound ester. conicet.gov.ar By understanding the energy profile of the reaction, conditions can be optimized to improve reaction yield and minimize byproducts. For example, comparing the energy barriers for catalyzed versus uncatalyzed reactions can quantify the efficiency of a chosen catalyst.

Table 4: Hypothetical DFT Calculation Results for the Fischer Esterification of 2-Furoic Acid with Hexanol This table is illustrative and does not represent experimental data.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (2-Furoic Acid + Hexanol) | 0.0 | Starting point |

| 2 | Protonated 2-Furoic Acid | -5.2 | Acid catalysis activation |

| 3 | Transition State 1 (Nucleophilic Attack) | +15.8 | Energy barrier for hexanol addition |

| 4 | Tetrahedral Intermediate | +2.1 | Stable intermediate formed |

| 5 | Transition State 2 (Water Elimination) | +18.3 | Rate-limiting step |

| 6 | Products (this compound + H₂O) | -3.5 | Thermodynamically favorable reaction |

Future Research Trajectories and Translational Outlook for Hexyl 2 Furoate

Addressing Knowledge Gaps and Under-researched Areas

Despite its use in the flavor industry, a significant knowledge gap exists in the scientific literature concerning hexyl 2-furoate. A literature review indicates that very few articles have been published specifically on this compound, suggesting that its characterization is not comprehensive. foodb.cahmdb.ca Future research should prioritize a systematic exploration of its biological activities beyond its organoleptic properties.

Key under-researched areas include:

Comprehensive Biological Screening: While it is used as a flavoring agent, its broader biological effects, including potential antimicrobial, insecticidal, or other pharmacologically relevant activities, remain largely unexplored.

Metabolic Fate: Detailed studies on its metabolic pathways in various organisms are lacking. Understanding how it is absorbed, distributed, metabolized, and excreted is crucial for a complete assessment.

Mechanism of Action in Antifouling: Initial studies have shown its promise as an antifouling agent. conicet.gov.arresearchgate.net However, the precise biochemical or physical mechanisms by which it deters the settlement of marine organisms like Hydroides elegans and Botryllus sp. are not yet elucidated. conicet.gov.ar

Comparative Analysis: There is a need for more extensive comparative studies against other alkyl furoates (e.g., butyl 2-furoate, octyl 2-furoate) to build a clear structure-activity relationship for various applications. conicet.gov.arresearchgate.net

Addressing these gaps will provide a more holistic understanding of this compound, potentially unlocking new applications and ensuring a more thorough assessment of its profile.

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Bioactivity

The chemical structure of this compound, comprising a furan (B31954) ring and a hexyl alkyl chain, offers significant opportunities for modification to enhance its bioactivity. ontosight.ai The general structure of furoates is known to be adaptable, allowing for the synthesis of derivatives with specific characteristics. chemicalbull.com Future research can focus on the rational design of new molecules based on the this compound scaffold.

Table 1: Potential Strategies for Derivative Synthesis

| Modification Strategy | Target Moiety | Potential Outcome | Rationale |

| Alkyl Chain Variation | Hexyl group | Modified lipophilicity and steric hindrance | Studies on other alkyl 2-furoates (butyl, octyl) suggest the alkyl chain length influences antifouling efficacy. researchgate.net |

| Furan Ring Substitution | Furan ring | Altered electronic properties and binding interactions | Introducing substituents (e.g., methyl, halogen) could enhance specific biological activities, a common strategy in medicinal chemistry. prepchem.com |

| Ester Bond Isosteres | Ester linkage | Increased stability and modified release kinetics | Replacing the ester with more stable linkages could prolong the compound's activity in certain applications. |

Systematic synthesis and screening of these new derivatives could lead to compounds with superior performance, such as more potent and broader-spectrum antifouling agents or novel flavor and fragrance molecules.

Scalability of Sustainable Production Methods for Industrial and Research Applications

The traditional synthesis of this compound involves the direct esterification of 2-furoic acid with n-hexanol. chemicalbook.com For broader industrial and research applications, the development of scalable and sustainable production methods is essential. Green chemistry principles offer a clear path forward.

Research has demonstrated the viability of environmentally friendly procedures for synthesizing alkyl 2-furoates. conicet.gov.arresearchgate.net A key advancement is the use of reusable solid acid catalysts, such as tungstophosphoric acid/zirconia composites or Preyssler catalysts, which can replace corrosive liquid acids. researchgate.netconicet.gov.ar These methods often proceed under solvent-free or reduced-solvent conditions, minimizing waste. conicet.gov.ar

Table 2: Comparison of Synthesis Methods

| Method | Catalyst | Advantages | Key Research Finding |

| Traditional Esterification | Mineral Acids (e.g., H₂SO₄) | Well-established method | Effective but generates corrosive and difficult-to-treat waste. |

| Green Catalysis | Tungstophosphoric acid/zirconia | Reusable, non-corrosive, high product selectivity. conicet.gov.ar | Achieved 100% selectivity for the furoate ester product. conicet.gov.ar |

| Green Catalysis | Preyssler (H₁₄[NaP₅W₃₀O₁₁₀]) | Efficient under moderate temperatures (120°C), reusable. researchgate.net | Successfully used for synthesizing butyl, hexyl, and octyl 2-furoates for antifouling paints. researchgate.net |

| Enzymatic Catalysis | Lipases | High specificity, mild reaction conditions, biodegradable catalyst. | Companies are exploring enzyme catalysis for the large-scale production of various ester-based functional ingredients. echemi.com |

Furthermore, the primary precursor, 2-furoic acid, can be derived from the oxidation of furfural (B47365), a platform chemical produced from lignocellulosic biomass. conicet.gov.ar Integrating this bio-based feedstock with green catalytic processes creates a fully sustainable production pipeline, enhancing the commercial viability and environmental credentials of this compound and its derivatives.

Comprehensive Environmental Impact Assessment and Green Chemistry Principles in Application

While initial findings suggest that alkyl 2-furoates are promising as "safe chemicals for marine paints," a comprehensive environmental impact assessment is a critical future research direction. researchgate.net The use of any chemical agent necessitates careful evaluation of its lifecycle, from production to end-of-life. chemicalbull.com

The application of this compound as an alternative to heavy-metal-based antifouling agents is a significant step forward in green chemistry. conicet.gov.ar Studies show that paints formulated with 1 wt% this compound effectively inhibit the settlement of common fouling species. researchgate.net The precursors, 2-furoic acid and n-alkyl alcohols, are considered biodegradable compounds, which supports a favorable environmental profile. researchgate.net

However, future research must systematically investigate the following:

Biodegradation Pathways: Detailed studies are needed to map the degradation of this compound in marine and terrestrial environments.

Bioaccumulation Potential: The compound's logP value of approximately 3.5 suggests a moderate potential for lipophilicity, which warrants investigation into its potential to bioaccumulate in aquatic organisms. chemicalbook.com

Ecotoxicity Spectrum: While initial tests on Artemia salina are promising, broader ecotoxicological studies on a range of non-target marine organisms are required for a complete risk assessment. researchgate.net

By conducting thorough environmental assessments based on frameworks like those used for other chemical substances, the full environmental footprint of this compound can be understood. nih.gov This will ensure that its application, particularly in sensitive marine environments, aligns with the principles of green chemistry, minimizing unintended ecological consequences. chemicalbull.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.